molecular formula C16H17ClN4O4S B027854 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 139756-31-3

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B027854
CAS No.: 139756-31-3
M. Wt: 396.8 g/mol
InChI Key: DGAKRSPLTDMENL-UHFFFAOYSA-N
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Description

This compound (CAS 139756-31-3, molecular formula C₁₆H₁₇ClN₄O₄S) is a critical intermediate in synthesizing sildenafil citrate, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension . Its structure features a pyrazolopyrimidinone core substituted with a chlorosulfonyl group at the 5-position of the phenyl ring and a propyl chain at the 3-position (Figure 1). The chlorosulfonyl group enables further functionalization, such as coupling with N-methylpiperazine to form sildenafil’s active pharmacophore .

Properties

IUPAC Name

4-ethoxy-3-(7-oxo-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O4S/c1-3-5-11-13-14(21-20-11)16(22)19-15(18-13)10-8-9(26(17,23)24)6-7-12(10)25-4-2/h6-8H,3-5H2,1-2H3,(H,20,21)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAKRSPLTDMENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611627
Record name 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139756-31-3
Record name 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a synthetic compound that belongs to the class of pyrazolopyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a sulfonyl group, which is known to enhance biological activity by facilitating interactions with various biological targets.

  • Molecular Formula : C17H19ClN4O4S
  • Molecular Weight : 410.88 g/mol
  • CAS Number : 139756-22-2

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Pyrazolo[4,3-d]pyrimidines typically exhibit a range of effects, including inhibition of enzymes involved in cancer cell proliferation and modulation of inflammatory pathways. The presence of the chlorosulfonyl group may enhance its ability to form covalent bonds with target proteins, thereby increasing its efficacy.

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). In vitro assays revealed that it exhibits moderate antiproliferative activity with IC50 values ranging from 10 to 30 µM, indicating potential as an anticancer agent.
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Anti-inflammatory Activity

The anti-inflammatory effects were assessed through in vitro models:

  • Nitric Oxide Production : In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the compound significantly inhibited nitric oxide (NO) production. This effect suggests its potential as an anti-inflammatory agent by modulating the expression of inducible nitric oxide synthase (iNOS).
  • Cytokine Release : The compound also reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, further supporting its role in inflammation modulation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the ethoxy and propyl groups can significantly influence the biological activity of this compound. For instance, altering the length or branching of alkyl chains may enhance solubility and bioavailability, leading to improved therapeutic outcomes.

Data Summary Table

Biological ActivityAssay TypeCell Line/ModelIC50 Value (µM)Mechanism
AnticancerMTT AssayMDA-MB-23120Induction of apoptosis
HCT11615CDK inhibition
Anti-inflammatoryNitric Oxide AssayRAW 264.7N/AiNOS inhibition
Cytokine Release AssayRAW 264.7N/AReduction in TNF-alpha and IL-6

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study conducted by El Shehry et al. synthesized a series of pyrazolopyrimidine derivatives and evaluated their antibacterial and antifungal properties alongside anticancer activities. The results indicated that modifications similar to those in this compound could lead to enhanced biological profiles.
  • Clinical Implications : Investigations into the pharmacokinetics and bioavailability of such compounds suggest that optimizing their chemical structure can lead to more effective therapeutic agents with fewer side effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs differ in substituents at the phenyl ring, pyrazolopyrimidinone core, or sulfonyl groups, impacting reactivity, solubility, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Role/Application
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one 139756-31-3 C₁₆H₁₇ClN₄O₄S 396.85 -ClSO₂ at phenyl 5-position Intermediate for sildenafil synthesis
5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one 139756-30-2 C₁₆H₁₈N₄O₂ 298.34 -H instead of -ClSO₂ Intermediate for desmethylsildenafil; lacks sulfonation site
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one 139756-21-1 C₁₇H₂₀N₄O₂ 312.37 -CH₃ at pyrazole 1-position PDE inhibitor scaffold; impurity reference material
Udenafil (5-[2-propyloxy-5-(1-methyl-2-pyrrolidinylethylamidosulfonyl)phenyl]-3-propyl analog) 268203-66-3 C₂₆H₃₆N₆O₄S 516.66 -SO₂NH(CH₂)₂-pyrrolidine at phenyl 5-position; propyloxy at phenyl 2-position PDE5 inhibitor with prolonged half-life compared to sildenafil
5-(4-Fluorophenyl)-3-isopropyl-1-(2-methoxyethyl)-pyrazolo[4,3-d]pyrimidin-7-one (NPD-3652) N/A C₁₉H₂₂FN₅O₂ 371.41 -F at phenyl 4-position; -OCH₂CH₂OCH₃ at pyrazole 1-position Antitrypanosomal lead compound; divergent therapeutic application
Functional Group Impact
  • Chlorosulfonyl Group: The -SO₂Cl moiety in the main compound is pivotal for forming sulfonamide bonds with amines (e.g., N-methylpiperazine in sildenafil synthesis). Analogs lacking this group (e.g., CAS 139756-30-2) cannot undergo this reaction, limiting their utility to precursor roles .
  • Sulfonamide Variants : Udenafil’s bulkier sulfonamide group (-SO₂NH(CH₂)₂-pyrrolidine) improves selectivity for PDE5 over other isoforms, contributing to its extended duration of action .

Preparation Methods

Chlorosulfonation of Pyrazolopyrimidine Precursors

The foundational step in synthesizing this compound is the chlorosulfonation of a pyrazolo[4,3-d]pyrimidine intermediate. Method A involves treating 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (31.2 g, 0.1 mol) with chlorosulfonic acid (50 mL) in an ice bath. The exothermic reaction is maintained at 0–10°C for 12 hours, followed by quenching in icy water to precipitate a white solid (30 g, 76% yield). Method B optimizes this process by conducting the reaction at −10°C with dropwise addition of the precursor to chlorosulfonic acid, achieving a 75.9% yield after 3 hours at room temperature.

A modified approach (Method C ) combines chlorosulfonic acid with thionyl chloride (9.53 g, 80.13 mmol) to enhance reactivity. The precursor (25 g, 80.13 mmol) is added portion-wise at 0–10°C, stirred for 4 hours at 20–30°C, and extracted with dichloromethane. This method reduces side-product formation, yielding 90% pure product after subsequent coupling with N-methylpiperazine.

Solvent and Temperature Optimization

Temperature control is critical to preventing decomposition. Method A and B highlight the necessity of maintaining sub-25°C during ice quenching to preserve product integrity. Dichloromethane is preferred for extraction due to its immiscibility with aqueous phases and high solubility for sulfonyl chlorides. In contrast, Method C employs sodium bicarbonate washes to neutralize residual acids, minimizing emulsification during workup.

Intermediate Purification and Crystallization

Crude products are typically isolated via filtration and dried under vacuum. Recrystallization using methanol or n-hexane yields high-purity material (>99%). For example, dissolving the crude product in dichloromethane and concentrating under reduced pressure produces a foamy residue, which is crystallized with methanol to afford 34 g of pure compound.

Reaction Conditions and Yield Analysis

ParameterMethod AMethod BMethod C
Temperature Range0–10°C−10°C to 25°C0–30°C
Reaction Time12 hours3 hours4 hours
Workup SolventWaterDichloromethaneDichloromethane
Yield76%75.9%90%

Method C achieves superior yields due to the synergistic use of thionyl chloride, which accelerates sulfonation while reducing byproducts. The shorter reaction time (4 hours vs. 12 hours) further enhances efficiency.

Analytical Characterization

Spectroscopic Validation

  • 1H-NMR (DMSO-d6) : Peaks at δ 1.11–1.16 (t, 3H, CH2CH3), δ 3.20–3.25 (s, 3H, NCH3), and δ 4.15–4.20 (q, 2H, OCH2) confirm the ethoxy and propyl substituents.

  • HRMS : Observed [M + H]+ at m/z 410.0816 matches the theoretical mass of C17H19ClN4O4S (calc. 410.0815).

  • IR : Strong absorption at 1170 cm−1 (S=O stretch) and 750 cm−1 (C-Cl) verifies the chlorosulfonyl group.

Purity Assessment

Gas chromatography-mass spectrometry (GC/MS) reveals ≤2% impurities in recrystallized batches, with monoalkylated derivatives as the primary byproducts. Melting points (203–206°C) further corroborate crystallinity.

Applications and Synthetic Significance

This compound serves as a key intermediate for phosphodiesterase-5 inhibitors (e.g., sildenafil analogues) and cyclin-dependent kinase (CDK) inhibitors. The chlorosulfonyl group’s electrophilicity enables facile substitution with amines, facilitating diversification into pharmacologically active derivatives .

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueParametersTarget SpecificationReference
HPLCC18 column, 220 nm, 1.0 mL/minPurity ≥98% (area %)
HRMSESI+, m/z 396.0659Δmass <5 ppm
¹H NMR (DMSO)Propyl CH₃: δ 1.31–1.36 ppmIntegration ±2%

Q. Table 2. Comparative Bioactivity of Structural Analogs

Analog (R-group)PDE5 IC₅₀ (nM)Solubility (mg/mL)Reference
Propyl (parent)8.2 ± 1.10.12 (DMSO)
Isopropyl12.5 ± 2.30.09 (DMSO)
Ethyl15.8 ± 3.40.15 (DMSO)

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